4-Bromo-2,3-dichlorophenyl isothiocyanate
Overview
Description
4-Bromo-2,3-dichlorophenyl isothiocyanate is a biochemical used for proteomics research . It has a molecular formula of C7H2BrCl2NS and a molecular weight of 282.97 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3-dichlorophenyl isothiocyanate consists of a phenyl ring with bromo, chloro, and isothiocyanate functional groups . The exact 3D structure can be viewed using specialized software .Scientific Research Applications
Synthesis and Spectroscopic Properties : A study conducted by Limban, Marutescu, and Chifiriuc (2011) focused on synthesizing acylthioureas with variants including 2,3-dichlorophenyl, and analyzing their spectroscopic properties. They also tested these compounds for their interactions with bacterial cells, highlighting their potential in antimicrobial applications (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Structure Analysis : In another study, Levi and Doedens (1980) conducted a detailed analysis of the chemical structure of similar compounds, which helps in understanding the chemical properties and potential applications of 4-Bromo-2,3-dichlorophenyl isothiocyanate (Levi & Doedens, 1980).
Synthesis Methods : Chou and Tsai (1991) discussed the synthesis of related compounds, which could provide insights into the synthesis methods for 4-Bromo-2,3-dichlorophenyl isothiocyanate and its derivatives (Chou & Tsai, 1991).
Optical Properties : A study by Sotgiu et al. (2003) explored the synthesis, structure, and optical properties of similar compounds, which could be relevant for the applications of 4-Bromo-2,3-dichlorophenyl isothiocyanate in materials science (Sotgiu et al., 2003).
Application in Organic Synthesis : Lygin and Meijere (2009) reported on the synthesis of benzimidazoles using related compounds, suggesting potential applications of 4-Bromo-2,3-dichlorophenyl isothiocyanate in organic synthesis (Lygin & Meijere, 2009).
Stereochemistry in Chemical Reactions : Research by Sugita et al. (1979) on the stereochemistry of elimination reactions involving similar compounds can provide insights into the reactivity and potential applications of 4-Bromo-2,3-dichlorophenyl isothiocyanate in stereochemistry (Sugita et al., 1979).
properties
IUPAC Name |
1-bromo-2,3-dichloro-4-isothiocyanatobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGAXNJGLJECIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dichlorophenyl isothiocyanate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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